molecular formula C16H14ClNO5S B2668072 N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide CAS No. 2034567-13-8

N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide

Cat. No.: B2668072
CAS No.: 2034567-13-8
M. Wt: 367.8
InChI Key: VFWSOVNBWIFQFK-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a bifuran moiety, a chlorinated benzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the bifuran moiety and the chlorinated benzene derivative. The bifuran can be synthesized through a palladium-catalyzed coupling reaction, while the chlorinated benzene derivative can be prepared via electrophilic aromatic substitution. The final step involves the sulfonation of the chlorinated benzene derivative followed by the coupling with the bifuran moiety under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield furan-2,3-dione derivatives, while substitution of the chlorine atom can produce various substituted benzene derivatives.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties such as anti-inflammatory or anticancer activity.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the bifuran moiety can interact with DNA or proteins through π-π stacking interactions. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-([2,3’-bifuran]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide: shares similarities with other sulfonamide derivatives, such as sulfanilamide and sulfamethoxazole.

    Bifuran derivatives: Compounds like 2,2’-bifuran and 2,3’-bifuran have similar structural features but differ in their functional groups and reactivity.

Uniqueness

What sets N-([2,3’-bifuran]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO5S/c1-21-16-5-3-13(8-14(16)17)24(19,20)18-9-12-2-4-15(23-12)11-6-7-22-10-11/h2-8,10,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWSOVNBWIFQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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